molecular formula C26H27N3O5S2 B2797112 N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide CAS No. 403827-46-3

N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B2797112
CAS No.: 403827-46-3
M. Wt: 525.64
InChI Key: KQIDLNXOWKLKLJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H27N3O5S2 and its molecular weight is 525.64. The purity is usually 95%.
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Biological Activity

The compound N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The presence of the isopropylphenyl and methoxyphenylsulfonyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

N 4 isopropylphenyl 2 6 methoxy 1 4 methoxyphenyl sulfonyl 1H benzo d imidazol 2 yl thio acetamide\text{N 4 isopropylphenyl 2 6 methoxy 1 4 methoxyphenyl sulfonyl 1H benzo d imidazol 2 yl thio acetamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d]imidazole have shown significant inhibitory effects on various cancer cell lines, suggesting that modifications in their structure can lead to enhanced potency against tumor growth .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing conditions like kidney stones. Studies indicate that related compounds exhibit strong inhibitory effects on these enzymes, which could be extrapolated to our compound of interest .

Antimicrobial Activity

Antimicrobial properties have also been reported for similar benzamide derivatives. Compounds containing benzo[d]imidazole moieties have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial efficacy .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Antitumor Activity : A study involving a series of benzo[d]imidazole derivatives revealed that certain modifications led to significant reductions in tumor cell viability in vitro. These findings suggest that structural variations can enhance anticancer properties .
  • Neuroprotective Effects : Research on enzyme inhibitors has shown that compounds with a benzo[d]imidazole core can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neuroprotection .
  • Bacterial Inhibition : A comparative study assessed the antibacterial effects of various benzamide derivatives, noting that those with methoxy substituents exhibited superior activity against gram-positive bacteria, indicating a possible mechanism for our compound's efficacy .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites of enzymes such as AChE, the compound may reduce substrate turnover, thereby enhancing neurotransmitter levels.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mitochondrial pathways.

Properties

IUPAC Name

2-[6-methoxy-1-(4-methoxyphenyl)sulfonylbenzimidazol-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-17(2)18-5-7-19(8-6-18)27-25(30)16-35-26-28-23-14-11-21(34-4)15-24(23)29(26)36(31,32)22-12-9-20(33-3)10-13-22/h5-15,17H,16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIDLNXOWKLKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OC)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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